molecular formula C24H19FN2O2 B14942550 (4E)-4-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B14942550
M. Wt: 386.4 g/mol
InChI Key: YFDHVAURZOFVAM-HZHRSRAPSA-N
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Description

(4E)-4-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzyl group, a benzylidene moiety, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolone Core: The initial step involves the condensation of an appropriate hydrazine derivative with an α,β-unsaturated ketone to form the pyrazolone core.

    Introduction of the Benzylidene Group: The next step involves the reaction of the pyrazolone intermediate with a benzaldehyde derivative under basic conditions to introduce the benzylidene group.

    Attachment of the Fluorobenzyl Group: The final step involves the nucleophilic substitution reaction of the benzylidene-pyrazolone intermediate with a fluorobenzyl halide to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorobenzyl group.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its structural features make it a candidate for drug design and optimization, aiming to improve efficacy and reduce side effects.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical properties contribute to the enhancement of material performance, including durability, stability, and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (4E)-4-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-{4-[(4-chlorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • (4E)-4-{4-[(4-bromobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • (4E)-4-{4-[(4-methylbenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of (4E)-4-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one lies in the presence of the fluorobenzyl group. This fluorine atom imparts specific electronic and steric effects, influencing the compound’s reactivity and interactions with biological targets. Compared to its analogs with different substituents, the fluorinated compound may exhibit distinct biological activities and chemical properties.

Properties

Molecular Formula

C24H19FN2O2

Molecular Weight

386.4 g/mol

IUPAC Name

(4E)-4-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C24H19FN2O2/c1-17-23(24(28)27(26-17)21-5-3-2-4-6-21)15-18-9-13-22(14-10-18)29-16-19-7-11-20(25)12-8-19/h2-15H,16H2,1H3/b23-15+

InChI Key

YFDHVAURZOFVAM-HZHRSRAPSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)F)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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